匹蒙尼达莫

描述

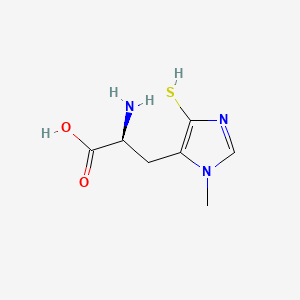

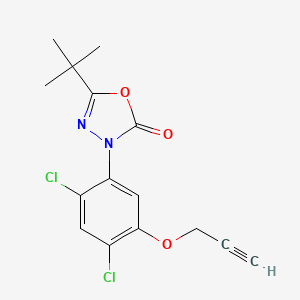

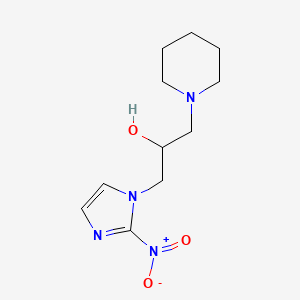

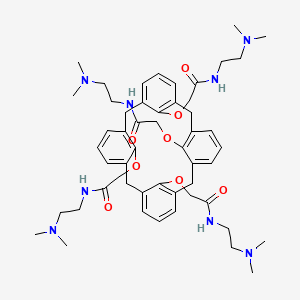

Pimonidazole is a nitroimidazole drug . It has a molecular formula of C11H18N4O3 and a molecular weight of 254.290 g/mol . It is also known as Ro 03-8799 and PD 126675 . Pimonidazole is an effective and nontoxic exogenous 2-nitroimidazole hypoxia marker . It forms adducts with thiol groups in proteins, peptides, and amino acids .

Synthesis Analysis

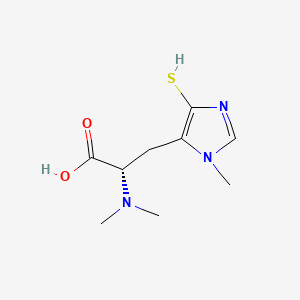

Pimonidazole has been synthesized through various routes . One method involves the condensation of 2-nitroimidazole with 3-(1-piperidino)propylene oxide in refluxing . Another approach involves the creation of a pimonidazole-alkyne conjugate, known as Pimo-yne .

Molecular Structure Analysis

Pimonidazole contains a 2-nitroimidazole group . This group is reduced by nitroreductases (NTRs) and converted to an electrophilic species under hypoxia .

Chemical Reactions Analysis

Pimonidazole is reductively activated in hypoxic cells . The activated intermediate forms stable covalent adducts with thiol (sulphydryl) groups in proteins, peptides, and amino acids . The antibody reagent MAb1 binds to these adducts, allowing their detection by immunochemical means .

科学研究应用

Hypoxia Marker in Prostate Cancer

Pimonidazole (PIMO) is used as an investigational hypoxia probe in clinical trials . It has been used to investigate the clinical significance and molecular alterations underpinning PIMO-labeled tumor hypoxia in patients with localized prostate cancer (PCa) . The study found that PIMO-defined hypoxia intensity was positively correlated with advanced pathologic stage, tumor invasion, and cribriform and intraductal carcinoma morphology .

Hypoxia Detection in Various Diseases

Pimonidazole has been widely used as the gold-standard marker to visualize hypoxic regions in various diseases, such as cancers . It labels hypoxic regions by forming a covalent bond with a neighboring protein under hypoxic conditions in the body .

Hypoxia Imaging

Pimonidazole-fluorophore conjugates have been reported as fluorescent probes for hypoxia imaging that do not require immunostaining . These are superior to pimonidazole because immunostaining can produce high background signals .

Development of New Hypoxia Markers

A new hypoxia marker, Pimo-yne, has been developed as a pimonidazole-alkyne conjugate . Pimo-yne has a similar hypoxia detection capability as pimonidazole because the alkyne tag is small and can be detected by Cu-catalyzed click reaction with azide-tagged fluorescent dyes .

Radiosensitizer

Pimonidazole is a small molecule radiosensitizer . It has proven to be an effective and nontoxic immunochemical hypoxia marker for human squamous cell carcinomas of the cervix, head, and neck .

Epigenetic Features of Hypoxic Tumour Aggressiveness

Oral Pimonidazole has been used to unveil clinicopathologic and epigenetic features of hypoxic tumour aggressiveness in localized prostate cancer . The generated DNA methylation signature is a novel and robust hypoxia biomarker that has the potential for future clinical translation .

作用机制

Target of Action

Pimonidazole is a 2-nitroimidazole compound that primarily targets hypoxic cells . It is selectively reduced and covalently bound to intracellular macromolecules in areas of hypoxia . The primary targets of Pimonidazole are the hypoxic regions of tumor tissues .

Mode of Action

Pimonidazole’s mode of action is based on its ability to form a covalent bond with a neighboring protein under hypoxic conditions in the body . This is detected by immunohistochemistry performed on tissue sections . The nitro group of Pimonidazole converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) by the process of reductive bioactivation .

Biochemical Pathways

Pimonidazole affects the biochemical pathways related to hypoxia in tumor cells . It has been observed to show a strong correlation with LDH-5, a marker for anaerobic glycolysis, indicating its role in the metabolic shift observed in hypoxic cells . It also shows a significant correlation with CAIX, a marker upregulated under hypoxic conditions .

Pharmacokinetics

It is known that pimonidazole is very soluble in aqueous solutions, which allows for its use in small volumes for intraperitoneal or intravenous injections .

Result of Action

The result of Pimonidazole’s action is the labeling of hypoxic cells, which can be visualized using immunohistochemical staining . This labeling is particularly useful in the detection of hypoxia in various disease states, including kidney disease and cancer . The presence of Pimonidazole-defined hypoxia has been associated with advanced pathologic stage, tumor invasion, and certain morphologies in prostate cancer .

Action Environment

The action of Pimonidazole is influenced by the oxygen levels in the tumor microenvironment . Regions of low oxygen in solid tumors have been described as either acutely or chronically hypoxic . Pimonidazole labels both chronically and acutely/transient hypoxic cells in tumor tissues . The dynamic nature of tumor hypoxia influences the action of Pimonidazole, with cells experiencing transient periods of hypoxia followed by reoxygenation .

安全和危害

未来方向

The development of imidazole- and benzimidazole-based drugs, including Pimonidazole, is an active and attractive topic of medicinal chemistry . A new hypoxia marker, Pimo-yne, has been reported as a pimonidazole-alkyne conjugate . This marker has a similar hypoxia detection capability as Pimonidazole because the alkyne tag is small and can be detected by Cu-catalyzed click reaction with azide-tagged fluorescent dyes .

属性

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWOOAYQYLJEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867867 | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pimonidazole | |

CAS RN |

70132-50-2 | |

| Record name | Pimonidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimonidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimonidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)